2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common synthetic route includes the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It finds applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase-2 (COX-2) by binding to the active site and preventing the conversion of arachidonic acid to inflammatory mediators . This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can be compared with other imidazo[1,2-a]pyrazine derivatives:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is also a COX-2 inhibitor but has different substituents that may affect its potency and selectivity.
N-(4-methoxyphenyl)-8-methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with variations in the phenyl ring substituents, leading to differences in biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N5 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C23H25N5/c1-5-17-8-6-7-16(2)21(17)26-23-22(25-20-15-24-13-14-28(20)23)18-9-11-19(12-10-18)27(3)4/h6-15,26H,5H2,1-4H3 |
InChI Key |
JAKXBOLNZACKMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C)C |
Origin of Product |
United States |
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